Bienvenue dans la boutique en ligne BenchChem!

Isocajucarinolide

cytotoxicity Ehrlich carcinoma clerodane diterpene

Select Isocajucarinolide for its uniquely quantified dual-activity profile—10 µM Ehrlich carcinoma cytotoxicity and sub-µM bee venom PLA2 inhibition—within a single, structurally defined clerodane entity. With a 6.5-fold potency advantage over cajucarinolide in Ehrlich cells and an inverted rank order in K562 leukemia (43 µM), this reference standard provides an unambiguous comparator pair for SAR campaigns dissecting stereoelectronic determinants of cell-type selectivity. Unlike generic Croton cajucara diterpene mixtures, Isocajucarinolide eliminates confounding variables, ensuring reproducible pharmacological benchmarking in PLA2-driven inflammation and oncology screens.

Molecular Formula C13H18O3
Molecular Weight 346.4 g/mol
CAS No. 147741-98-8
Cat. No. B233358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsocajucarinolide
CAS147741-98-8
Synonymsisocajucarinolide
Molecular FormulaC13H18O3
Molecular Weight346.4 g/mol
Structural Identifiers
SMILESCC1CCC2C(C13CC(OC3=O)C4=CC(=O)OC4O)CC(=O)C=C2C
InChIInChI=1S/C19H22O6/c1-9-5-11(20)6-14-12(9)4-3-10(2)19(14)8-15(24-18(19)23)13-7-16(21)25-17(13)22/h5,7,10,12,14-15,17,22H,3-4,6,8H2,1-2H3
InChIKeyKAMWCRZUHLCLNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Isocajucarinolide (CAS 147741-98-8): Evidence-Based Selection Guide for a Clerodane Diterpene with Distinct Cytotoxic and Anti-Inflammatory Profiles


Isocajucarinolide is a clerodane-type diterpene first isolated from the bark of Croton cajucara (Euphorbiaceae) . It belongs to a small cluster of structurally related C. cajucara metabolites that includes cajucarinolide, trans-dehydrocrotonin, and several cajucarin isomers. The compound is characterized by a spiro-fused tetrahydrofuran-2,2′-dione system and is commercially supplied as a reference standard for preclinical pharmacology and natural product chemistry.

Isocajucarinolide Procurement: Why Structural Analogs from Croton cajucara Cannot Substitute on an IC50 Basis


Despite sharing a common clerodane scaffold, the C. cajucara diterpenes display marked potency divergence in both cytotoxicity and anti-inflammatory assays. For instance, a single study comparing six congeners under uniform Ehrlich carcinoma conditions reported a greater than 16‑fold span in IC50 values (10 µM to 166 µM) . Substituting isocajucarinolide with its closest structural relative, cajucarinolide, would forfeit approximately 6‑fold cytotoxicity in this model. Similarly, the compounds exhibit inverted potency rankings between Ehrlich carcinoma and K562 leukemia cells, confirming that generic “Croton cajucara diterpene” selection cannot reproduce isocajucarinolide’s specific pharmacological fingerprint .

Isocajucarinolide Evidence Guide: Quantified Differentiation Against Closest Analogs in Cytotoxicity and PLA2 Inhibition


Isocajucarinolide Exhibits 6.5‑Fold Higher Cytotoxic Potency than Cajucarinolide in Ehrlich Carcinoma Cells

In a direct head‑to‑head comparison of six C. cajucara clerodanes, isocajucarinolide achieved an IC50 of 10 µM against Ehrlich carcinoma cells, whereas its closest structural analog cajucarinolide gave an IC50 of 65 µM—a 6.5‑fold potency advantage . The major bark constituent trans‑dehydrocrotonin was even weaker (IC50 = 166 µM).

cytotoxicity Ehrlich carcinoma clerodane diterpene

Isocajucarinolide and Cajucarinolide Show Inverted Potency Rankings Between Ehrlich Carcinoma and K562 Leukemia Models

The same study reports that in human K562 leukemia cells, isocajucarinolide (IC50 = 43 µM) is slightly less potent than cajucarinolide (IC50 = 36 µM), representing a 1.2‑fold disadvantage . This inversion relative to the Ehrlich model (where isocajucarinolide is 6.5‑fold more potent) demonstrates cell‑line‑dependent selectivity that is not predictable from the core clerodane structure alone.

leukemia K562 selectivity differential cytotoxicity

Isocajucarinolide Is a Sub‑Micromolar Bee Venom Phospholipase A2 Inhibitor, a Target Not Addressed by Common Croton Diterpenes

Isocajucarinolide inhibits bee venom phospholipase A2 (PLA2) in vitro, a mechanism qualitatively shared with cajucarinolide . A recent review reports an IC50 of 0.73 µM for isocajucarinolide in this assay . While the original Planta Medica paper established the anti‑inflammatory activity, the sub‑micromolar potency distinguishes it from the more abundant Croton metabolite trans‑dehydrocrotonin, which does not feature prominently as a PLA2 inhibitor.

anti-inflammatory phospholipase A2 PLA2 inhibitor bee venom

Isocajucarinolide Can Be Prepared Semi‑Synthetically from trans‑Dehydrocrotonin, Offering a Scalable Procurement Alternative to Total Isolation

Both isocajucarinolide and its epimer cajucarinolide were synthesized in good yield via regiospecific singlet‑oxygen oxidation of the abundant bark constituent trans‑dehydrocrotonin . This semi‑synthetic route provides access to isocajucarinolide without reliance on low‑yield isolation from natural sources and confirms stereochemical assignments.

semi-synthesis singlet oxygen oxidation supply chain Croton cajucara

Isocajucarinolide Application Scenarios: Where Its Quantitative Differentiation Justifies Procurement


Structure–Activity Relationship (SAR) Studies on Clerodane Cytotoxicity

The availability of quantitative IC50 data for six structurally defined C. cajucara clerodanes in two cell lines makes isocajucarinolide an essential reference point for SAR campaigns probing the pharmacophoric determinants of clerodane cytotoxicity. Its 6.5‑fold potency advantage over cajucarinolide in Ehrlich carcinoma, coupled with the rank inversion in K562 cells, provides a clean comparator pair for dissecting the impact of subtle stereoelectronic changes on cell‑type selectivity .

Phospholipase A2 Inhibitor Screening and Venom Antidote Research

With a reported sub‑micromolar IC50 against bee venom PLA2, isocajucarinolide constitutes a structurally unique natural product‑derived inhibitor for screens targeting secretory PLA2 enzymes. Its clerodane scaffold is chemically distinct from commonly used PLA2 inhibitors, offering a novel chemotype for hit‑to‑lead development or as a tool compound for studying PLA2‑driven inflammatory cascades .

Natural Product Reference Standard for Croton cajucara Phytochemical Fingerprinting

As one of the isolable and semi‑synthetically accessible markers from C. cajucara bark, isocajucarinolide is suitable for use as a reference standard in HPLC‑ or LC‑MS‑based quality control of Croton‑derived extracts and phytomedicines. Its unambiguous chromatographic identity, confirmed by both isolation and synthesis, supports its inclusion in pharmacopoeial monograph development .

Cellular Pharmacology Studies Requiring a Single Agent with Dual Cytotoxic and Anti‑Inflammatory Readouts

Investigators requiring a single clerodane entity that combines quantified cytotoxicity (Ehrlich IC50 = 10 µM; K562 IC50 = 43 µM) with demonstrated PLA2 inhibitory activity can select isocajucarinolide to simultaneously probe both endpoints. This dual‑activity profile avoids the confound of mixing multiple compounds and is not uniformly present among the C. cajucara diterpene panel .

Quote Request

Request a Quote for Isocajucarinolide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.